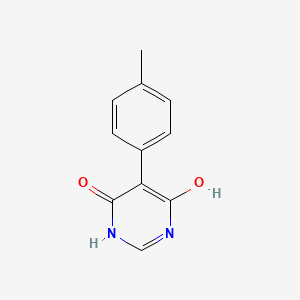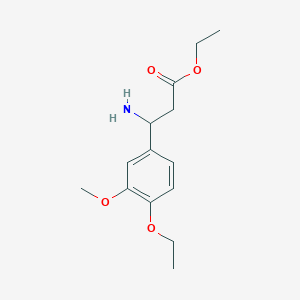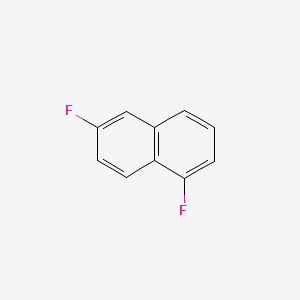
1,4-Dimethyl-1H-indole
概要
説明
1,4-Dimethyl-1H-indole is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure Indoles are significant due to their presence in various natural products and pharmaceuticals this compound, specifically, is a derivative where two methyl groups are attached to the first and fourth positions of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature can yield indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of 2,4-dimethylphenylhydrazine and ethyl acetoacetate under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
1,4-Dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the indole ring.
科学的研究の応用
1,4-Dimethyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dimethyl-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Methylindole: Similar in structure but with only one methyl group.
2,3-Dimethylindole: Methyl groups are attached at different positions.
Indole: The parent compound without any methyl substitutions.
Uniqueness
1,4-Dimethyl-1H-indole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with biological targets compared to other indole derivatives.
特性
CAS番号 |
27816-52-0 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC名 |
1,4-dimethylindole |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-7H,1-2H3 |
InChIキー |
YQYZZTOIMUEGDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN(C2=CC=C1)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B8790833.png)






![(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B8790900.png)



